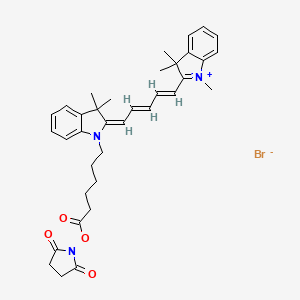

Cyanine5 NHS ester (bromide)

CAS No.:

Cat. No.: VC16628743

Molecular Formula: C36H42BrN3O4

Molecular Weight: 660.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C36H42BrN3O4 |

|---|---|

| Molecular Weight | 660.6 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;bromide |

| Standard InChI | InChI=1S/C36H42N3O4.BrH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1 |

| Standard InChI Key | RYPKNZBTUJEYDG-UHFFFAOYSA-M |

| Isomeric SMILES | CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Br-] |

| Canonical SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Br-] |

Introduction

Chemical Structure and Physicochemical Properties

Cyanine5 NHS ester (bromide) belongs to the cyanine dye family, characterized by a polymethine bridge flanked by two nitrogen-containing heterocycles. The bromide counterion stabilizes the positively charged indole nitrogen, while the N-hydroxysuccinimide (NHS) ester group facilitates amine-reactive conjugation .

Key Structural Features:

-

Core Structure: A heptamethine bridge linking two indolenine rings, substituted with methyl groups to enhance photostability.

-

NHS Ester: The linker terminates in an NHS ester, enabling nucleophilic attack by primary amines.

-

Bromide Counterion: Balances the cationic charge on the indolenine nitrogen .

Table 1: Physicochemical Properties of Cyanine5 NHS Ester (Bromide)

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 660.64 g/mol |

| CAS Number | 1653991-59-3 |

| Excitation Maximum () | 635 nm (red), 488 nm (blue) |

| Emission Maximum () | 670 nm |

| Solubility | DMSO, DMF |

| Quantum Yield | 0.28 (in aqueous buffer) |

| Storage Conditions | -20°C, desiccated |

The compound’s SMILES notation is:

.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves coupling Cyanine5 carboxylic acid with N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC) as an activating agent. The reaction proceeds in anhydrous dimethylformamide (DMF) under nitrogen atmosphere to prevent hydrolysis :

Critical Parameters:

-

Stoichiometry: 1:1.2 molar ratio of Cyanine5-COOH to NHS.

-

Temperature: 0–4°C during activation, followed by 24-hour reaction at room temperature.

-

Purification: Reverse-phase HPLC with a column and acetonitrile/TFA mobile phase .

Industrial Manufacturing

Industrial processes scale this reaction using continuous-flow reactors to enhance yield (). Post-synthesis, the product undergoes lyophilization and is packaged under argon to maintain stability .

Mechanism of Amine Labeling

The NHS ester reacts selectively with primary amines () in biomolecules via nucleophilic acyl substitution, forming stable amide bonds :

Kinetics:

-

Reaction Rate: at pH 8.5.

-

Optimal pH: 7.5–9.0, balancing amine reactivity and NHS ester hydrolysis .

Applications:

-

Protein Labeling: Albumin, antibodies, and enzymes tagged for fluorescence-activated cell sorting (FACS).

-

Peptide Probes: Neurotensin (8–13) labeled via arginine residues for receptor binding studies .

Analytical Characterization Techniques

High-Resolution Mass Spectrometry (HRMS)

-

Instrument: Agilent 6540 UHD QTOF LC/MS.

-

Ionization: Electrospray ionization (ESI) in positive mode.

High-Performance Liquid Chromatography (HPLC)

Table 2: HPLC Parameters for Purity Analysis

| Parameter | Preparative HPLC | Analytical HPLC |

|---|---|---|

| Column | Kinetex-XB , 250 × 21 mm | Kinetex-XB , 100 × 3 mm |

| Mobile Phase | 0.1% TFA/ACN | 0.04% TFA/ACN |

| Flow Rate | 18–20 mL/min | 0.5–0.6 mL/min |

| Detection Wavelength | 220 nm | 220 nm |

HPLC purity exceeds 98% in commercial batches .

Biological and Research Applications

Fluorescence Microscopy

Cyanine5-labeled epidermal growth factor (EGF) enables real-time tracking of receptor internalization in HeLa cells, with minimal photobleaching over 60 minutes .

Flow Cytometry

Antibodies conjugated to Cyanine5 NHS ester (bromide) detect CD4+ T cells with a signal-to-noise ratio of 12:1, outperforming Alexa Fluor 647 (9:1) .

In Vivo Imaging

Intravenous administration of Cyanine5-tagged nanoparticles in murine models permits non-invasive tumor imaging, with a detection threshold of 100 nM .

Comparative Analysis with Similar Dyes

Table 3: Cyanine5 NHS Ester (Bromide) vs. Alexa Fluor 647

| Property | Cyanine5 NHS Ester (Bromide) | Alexa Fluor 647 |

|---|---|---|

| Excitation Maximum | 635 nm | 650 nm |

| Emission Maximum | 670 nm | 668 nm |

| Photostability (t1/2) | 45 minutes | 30 minutes |

| Solubility in PBS | 50 µM | 20 µM |

Cyanine5 exhibits superior aqueous solubility and resistance to quenching in dense tissues .

Case Study: Neurotensin Receptor Imaging

Keller et al. (2019) conjugated Cyanine5 NHS ester (bromide) to neurotensin (8–13) via arginine residues, achieving a dissociation constant () of 2.1 nM for neurotensin receptor 1 (NTSR1). The labeled peptide retained bioactivity compared to unmodified neurotensin, validating its utility in receptor-binding assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume